molecular formula C6H10N2O B103415 Diallylnitrosamine CAS No. 16338-97-9

Diallylnitrosamine

Cat. No.: B103415
CAS No.: 16338-97-9
M. Wt: 126.16 g/mol
InChI Key: GRYFJBRXMFVEIL-UHFFFAOYSA-N
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Description

Diallylnitrosamine is a chemical compound with the molecular formula C6H10N2O. It belongs to the class of nitrosamines, which are known for their carcinogenic properties. This compound has been studied extensively for its effects on the respiratory system, particularly in animal models such as Syrian golden hamsters .

Preparation Methods

Synthetic Routes and Reaction Conditions: Diallylnitrosamine can be synthesized from diallylamine through a nitrosation reaction. The process involves the reaction of diallylamine with sodium nitrite in the presence of acetic acid. The reaction is typically carried out in an aqueous medium at temperatures ranging from 0 to 20°C for about 15 minutes .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale nitrosation reactions under controlled conditions to ensure safety and efficiency. The use of continuous flow reactors and automated systems can help in scaling up the production process.

Chemical Reactions Analysis

Types of Reactions: Diallylnitrosamine undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into amines.

    Substitution: It can participate in substitution reactions where the nitroso group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are used.

    Substitution: Conditions vary depending on the substituent, but typical reagents include halogens and alkylating agents.

Major Products:

    Oxidation: Produces oxides and other oxygenated derivatives.

    Reduction: Yields amines and related compounds.

    Substitution: Results in various substituted nitrosamines.

Scientific Research Applications

Diallylnitrosamine has several applications in scientific research:

Mechanism of Action

Diallylnitrosamine exerts its effects primarily through the formation of reactive intermediates that can interact with cellular macromolecules such as DNA, proteins, and lipids. These interactions can lead to mutations, cellular damage, and ultimately carcinogenesis. The compound targets the respiratory tract, where it induces tumors in the nasal cavity, larynx, and trachea .

Comparison with Similar Compounds

    Diethylnitrosamine: Another nitrosamine with similar carcinogenic properties.

    Dimethylnitrosamine: Known for its hepatotoxic effects.

    N-Nitrosodimethylamine: A potent carcinogen found in various environmental sources.

Uniqueness: Diallylnitrosamine is unique in its selective induction of respiratory tract tumors, particularly in the nasal cavity and larynx. This specificity makes it a valuable compound for studying respiratory carcinogenesis and the mechanisms underlying nitrosamine-induced cancers .

Properties

IUPAC Name

N,N-bis(prop-2-enyl)nitrous amide
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C6H10N2O/c1-3-5-8(7-9)6-4-2/h3-4H,1-2,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRYFJBRXMFVEIL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN(CC=C)N=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID2020395
Record name Diallylnitrosamine
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Molecular Weight

126.16 g/mol
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Vapor Pressure

0.1 [mmHg]
Record name Diallylnitrosamine
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CAS No.

16338-97-9
Record name N-Nitroso-N-2-propen-1-yl-2-propen-1-amine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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